N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is an organic compound with a complex structure that includes a benzyl group, a benzyloxy group, and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-5-bromopicolinamide: Shares a similar benzyl group and pyran ring structure.
N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamide: Contains a benzyl group and a carboxamide functional group.
Uniqueness
N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of both benzyl and benzyloxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-benzyl-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-17-11-18(20(23)21-12-15-7-3-1-4-8-15)25-14-19(17)24-13-16-9-5-2-6-10-16/h1-11,14H,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRZOFVXHCGEEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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